molecular formula C9H10O4 B1268108 4-Hydroxy-2,6-dimethoxybenzaldehyde CAS No. 22080-96-2

4-Hydroxy-2,6-dimethoxybenzaldehyde

Cat. No. B1268108
CAS RN: 22080-96-2
M. Wt: 182.17 g/mol
InChI Key: HZWPJAZIRZFCGX-UHFFFAOYSA-N
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Description

4-Hydroxy-2,6-dimethoxybenzaldehyde is a derivative of p-hydroxybenzaldehyde . It appears as a light yellow to yellow to orange powder or crystal .


Synthesis Analysis

The compound is synthesized via the Vielsmeyer-Haack reaction . The product formation is confirmed by 1H NMR .


Molecular Structure Analysis

The molecular formula of 4-Hydroxy-2,6-dimethoxybenzaldehyde is C9H10O4 . Its molecular weight is 182.18 .


Chemical Reactions Analysis

The sodium salt of 4-Hydroxy-2,6-dimethoxybenzaldehyde may be used to derivatize Merrifield resin to form resin-bound aldehyde .


Physical And Chemical Properties Analysis

The compound is solid at 20°C . It has a melting point of 220°C (dec.) . It is soluble in methanol .

Scientific Research Applications

Bactericidal Activity

4-Hydroxy-2,6-dimethoxybenzaldehyde: has been used as a test compound to investigate its bactericidal properties. Studies have shown its effectiveness against a range of bacteria, including Campylobacter jejuni , Escherichia coli , Listeria monocytogenes , and Salmonella enterica . This compound’s ability to inhibit bacterial growth makes it a valuable subject for developing new antimicrobial agents.

Synthesis and Chemical Analysis

The compound is synthesized via the Vielsmeyer-Haack reaction . Its formation is confirmed by 1H NMR spectroscopy . The detailed analysis of its structure provides insights into the reactivity and stability of benzaldehyde derivatives, which are crucial for various synthetic applications.

Resin-Bound Aldehyde Formation

4-Hydroxy-2,6-dimethoxybenzaldehyde: can be used to derivatize Merrifield resin , resulting in resin-bound aldehyde . This application is significant in solid-phase organic synthesis, where the compound can serve as a linker or a functional group for further chemical reactions.

Safety and Hazards

4-Hydroxy-2,6-dimethoxybenzaldehyde can cause skin irritation and serious eye irritation . It may also cause respiratory irritation . Safety measures include avoiding breathing dust/fume/gas/mist/vapours/spray and wearing protective gloves/eye protection/face protection .

Future Directions

The compound may be used as a test compound to investigate the bactericidal activity of benzaldehydes against Campylobacter jejuni, Escherichia coli, Listeria monocytogenes, and Salmonella enterica .

properties

IUPAC Name

4-hydroxy-2,6-dimethoxybenzaldehyde
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O4/c1-12-8-3-6(11)4-9(13-2)7(8)5-10/h3-5,11H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HZWPJAZIRZFCGX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=CC(=C1C=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10336201
Record name 4-Hydroxy-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Hydroxy-2,6-dimethoxybenzaldehyde

CAS RN

22080-96-2
Record name 4-Hydroxy-2,6-dimethoxybenzaldehyde
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10336201
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-Dimethoxy-4-hydroxybenzaldehyde
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Synthesis routes and methods

Procedure details

To a solution of 3,5-dimethoxyphenol (50 g, 320 mmol) in phosphorous oxychloride (60 mL, 650 mmol) at 0° C. was added dimethylformamide (37 mL, 490 mmol) over a period of 30 min and the mixture was warmed to room temperature and stirred overnight. The mixture was added to icewater (600 mL) and the mixture was washed with ether (3×200 mL). Then an 32% aqueous solution of sodium hydroxide was added until pH was 5.5 and the compound precipitated. The precipitate was separated and washed with water (100 mL) and ether (100 mL) and dried in vacuo. The precipitate was recrystallized from ethanol (600 mL) to give 22.6 g of 4-formyl-3,5-dimethoxyphenol.
Quantity
50 g
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
37 mL
Type
reactant
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What is the structural significance of 4-Hydroxy-2,6-dimethoxybenzaldehyde?

A1: 4-Hydroxy-2,6-dimethoxybenzaldehyde is characterized by its ability to form infinite hydrogen-bonded chains in its solid state. This characteristic is shared with its isomer, 4-hydroxy-3,5-dimethoxybenzaldehyde. []

Q2: Has 4-Hydroxy-2,6-dimethoxybenzaldehyde been found in natural sources?

A2: Yes, this compound was isolated for the first time from the aerial parts of the plant Inula lineariifolia Turcz. []

Q3: Does 4-Hydroxy-2,6-dimethoxybenzaldehyde exhibit any biological activity?

A3: Research indicates that 4-Hydroxy-2,6-dimethoxybenzaldehyde demonstrates antibacterial activity against a range of foodborne pathogens. This includes Campylobacter jejuni, Escherichia coli O157:H7, Listeria monocytogenes, and Salmonella enterica. Interestingly, C. jejuni exhibited significantly higher sensitivity compared to the other tested pathogens. []

Q4: Are there any structural features of 4-Hydroxy-2,6-dimethoxybenzaldehyde that contribute to its antibacterial activity?

A4: Studies suggest that the presence of the aldehyde (CHO) group, in contrast to a carboxyl (COOH) group, plays a role in its antibacterial activity. Furthermore, the position and number of hydroxyl (OH) substituents on the benzene ring also influence its effectiveness. For instance, a 2-OH substitution enhances activity specifically in benzaldehydes. []

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